4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate
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Overview
Description
4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of Friedel-Crafts acylation and sulfonylation reactions, followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methylphenyl)carbonyl]amino}phenyl 4-methylbenzoate
- 4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate
- 4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl benzoate
Uniqueness
4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C29H25NO5S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[4-[(4-methylbenzoyl)-(4-methylphenyl)sulfonylamino]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C29H25NO5S/c1-20-4-10-23(11-5-20)28(31)30(36(33,34)27-18-8-22(3)9-19-27)25-14-16-26(17-15-25)35-29(32)24-12-6-21(2)7-13-24/h4-19H,1-3H3 |
InChI Key |
VTGRVCRMHNRQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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